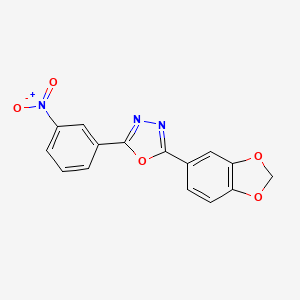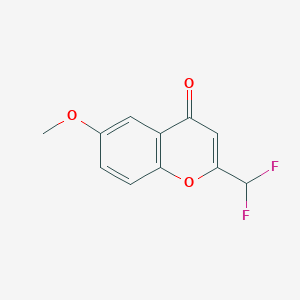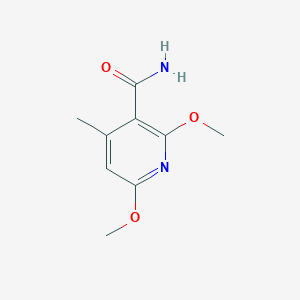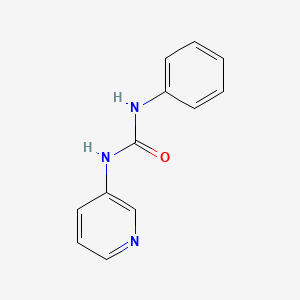
2-(1,3-benzodioxol-5-yl)-5-(3-nitrophenyl)-1,3,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The chemical compound 2-(1,3-benzodioxol-5-yl)-5-(3-nitrophenyl)-1,3,4-oxadiazole is a derivative of 1,3,4-oxadiazole, a heterocyclic compound containing an oxadiazole ring, which is known for its wide range of applications in material science and pharmaceuticals due to its unique chemical and physical properties.
Synthesis Analysis
The synthesis of 1,3,4-oxadiazole derivatives, including those with specific substituents such as 1,3-benzodioxol-5-yl and 3-nitrophenyl groups, typically involves the cyclodehydration of hydrazides and carboxylic acids or their derivatives. These processes can yield various 1,3,4-oxadiazole compounds with potential liquid crystalline and mesogenic properties, as well as antimicrobial activities. For example, compounds with the 1,3,4-oxadiazole ring bearing a nitro terminal group have been synthesized and identified through methods like FT-IR, NMR, and elemental analysis, displaying different liquid crystalline mesophases influenced by the presence of strong polar groups such as the nitro group (Abboud, Lafta, & Tomi, 2017).
Molecular Structure Analysis
The molecular structure of 1,3,4-oxadiazole derivatives, including those with benzodioxol and nitrophenyl substituents, has been characterized using various spectroscopic techniques. The presence of the oxadiazole ring contributes to the compound's stability and electronic properties, with the nitro group and other substituents influencing its reactivity and interaction capabilities. Spectroscopic investigations, including FT-IR and FT-Raman, have been conducted to analyze the vibrational wavenumbers and molecular geometry, providing insights into the electronic structure and potential chemical behavior of these compounds (Haress et al., 2015).
科学的研究の応用
Corrosion Inhibition
Oxadiazole derivatives have been studied for their corrosion inhibition properties. For example, synthesized oxadiazole derivatives were evaluated as benign agents for controlling mild steel dissolution in corrosive environments. These studies involved weight loss measurement, electrochemical impedance spectroscopy, and potentiodynamic polarization techniques, highlighting the potential of oxadiazole derivatives in protecting metals against corrosion in industrial applications (Kalia et al., 2020).
Antimicrobial and Anticancer Activity
Oxadiazole derivatives have shown promising antimicrobial and anticancer activities. The synthesis and evaluation of certain 1,3,4-oxadiazole derivatives revealed their potent antibacterial and antifungal properties, suggesting their potential as novel therapeutic agents (Jafari et al., 2017). Additionally, other studies focused on the design and synthesis of oxadiazole-containing compounds for anticancer evaluation, demonstrating the versatility of these compounds in medicinal chemistry (Salahuddin et al., 2014).
Liquid Crystalline Properties
The liquid crystalline properties of oxadiazole derivatives have been a subject of interest for materials science, particularly in the development of novel mesogenic materials. Research on new mesogenic homologous series bearing 1,3,4-oxadiazole ring with nitro terminal groups has provided insights into the role of oxadiazole derivatives in the formation of liquid crystalline phases, which are critical for applications in display technologies (Abboud et al., 2017).
Antioxidant Properties
Oxadiazole derivatives have also been explored for their antioxidant properties. The synthesis and evaluation of novel oxadiazole derivatives for potential antioxidant activities highlight the chemical versatility and biological significance of these compounds, offering a pathway for the development of new antioxidant therapies (Rabie et al., 2016).
特性
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-5-(3-nitrophenyl)-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9N3O5/c19-18(20)11-3-1-2-9(6-11)14-16-17-15(23-14)10-4-5-12-13(7-10)22-8-21-12/h1-7H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCNNPKVZVYQDCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NN=C(O3)C4=CC(=CC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{1-[1-(3-fluorophenyl)-5-methyl-1H-pyrazol-4-yl]ethyl}-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide](/img/structure/B5510975.png)

![3-{[(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-ylmethyl)amino]methyl}-3-pyrrolidinol dihydrochloride](/img/structure/B5510984.png)
![N-cyclohexyl-4-(2-{[(cyclohexylamino)carbonyl]amino}ethyl)-1-piperazinecarboxamide](/img/structure/B5510990.png)
![4-{3-[(3-methoxy-1-pyrrolidinyl)carbonyl]phenyl}-2-methyl-2-butanol](/img/structure/B5511006.png)
![9-(3-chloro-4-fluorobenzyl)-2-(pyridin-4-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5511012.png)


![5-butyl-1-(2-methoxyphenyl)-4-[(4-methyl-3-pyridinyl)carbonyl]-2-piperazinone](/img/structure/B5511035.png)
![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N'-[(1-methyl-1H-pyrrol-2-yl)methylene]acetohydrazide](/img/structure/B5511051.png)

![ethyl 4-{[6-amino-3,5-dicyano-4-(4-fluorophenyl)pyridin-2-yl]thio}-3-oxobutanoate](/img/structure/B5511065.png)
![N-1,9-dioxaspiro[5.5]undec-4-yl-5-methyl-4-phenylthiophene-3-carboxamide](/img/structure/B5511072.png)
![4-{[4-(4-chlorophenyl)-1-piperazinyl]methyl}-2-methoxyphenol](/img/structure/B5511087.png)